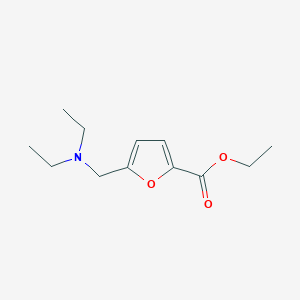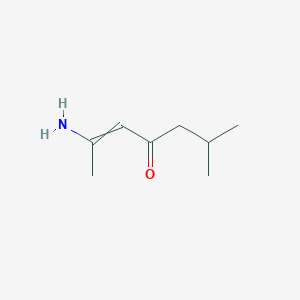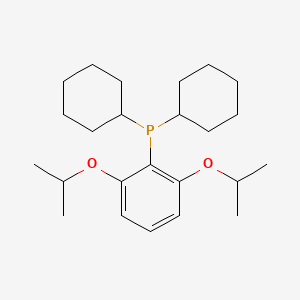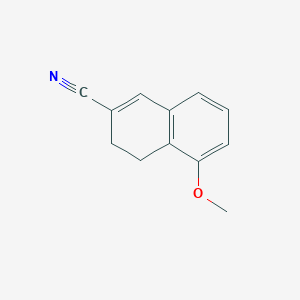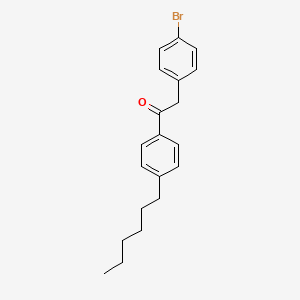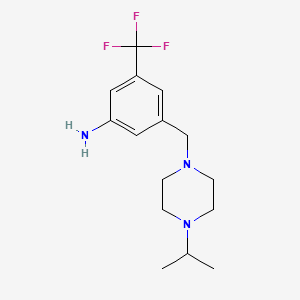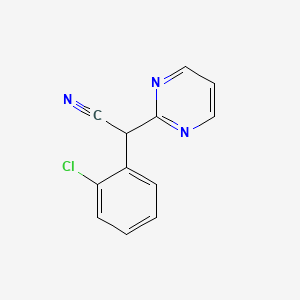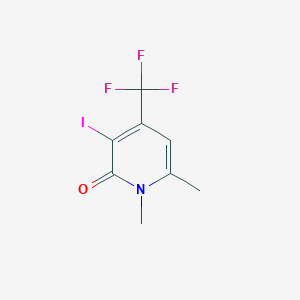
3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridone family. This compound is characterized by the presence of iodine, trifluoromethyl, and dimethyl groups attached to a pyridone ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyridone, methyl iodide, and trifluoromethyl iodide.
Methylation: The methyl groups are introduced at the 1- and 6-positions of the pyridone ring through a methylation reaction using methyl iodide or a similar methylating agent.
Trifluoromethylation: The trifluoromethyl group is introduced at the 4-position of the pyridone ring using trifluoromethyl iodide or a similar trifluoromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced to form corresponding reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and catalysts such as palladium or copper.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reaction conditions may involve the use of acidic or basic media.
Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Reaction conditions may involve the use of solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted pyridones with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include oxidized derivatives of the pyridone ring.
Reduction Reactions: Products include reduced derivatives of the pyridone ring.
科学的研究の応用
3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
類似化合物との比較
Similar Compounds
1,6-Dimethyl-3-chloro-4-(trifluoromethyl)-2-pyridone: Similar structure with chlorine instead of iodine.
1,6-Dimethyl-3-bromo-4-(trifluoromethyl)-2-pyridone: Similar structure with bromine instead of iodine.
1,6-Dimethyl-3-fluoro-4-(trifluoromethyl)-2-pyridone: Similar structure with fluorine instead of iodine.
Uniqueness
3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The trifluoromethyl group also contributes to its unique chemical and physical properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H7F3INO |
|---|---|
分子量 |
317.05 g/mol |
IUPAC名 |
3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C8H7F3INO/c1-4-3-5(8(9,10)11)6(12)7(14)13(4)2/h3H,1-2H3 |
InChIキー |
CNFUCIZHCSFYLA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)N1C)I)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
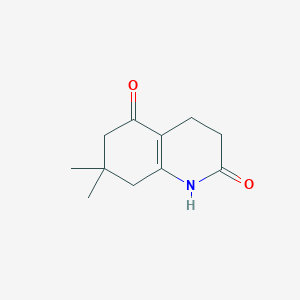
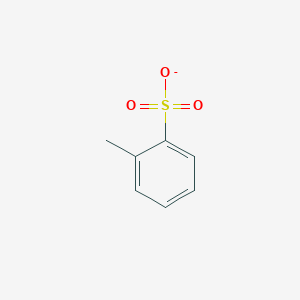
![2-[(4-Chlorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8598667.png)
![6-Methoxy-3-methylbenzo[d]isoxazole-7-carbaldehyde](/img/structure/B8598672.png)
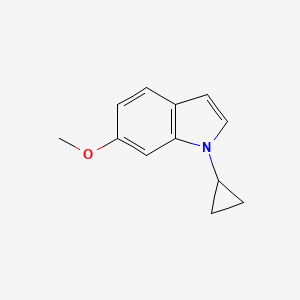
![Ethyl (naphtho[1,2-b]furan-3-yl)acetate](/img/structure/B8598679.png)
